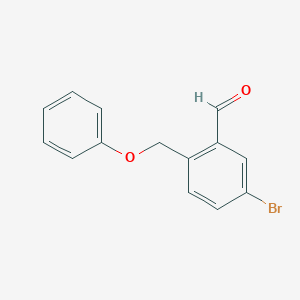

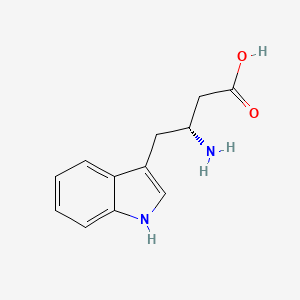

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid

Descripción general

Descripción

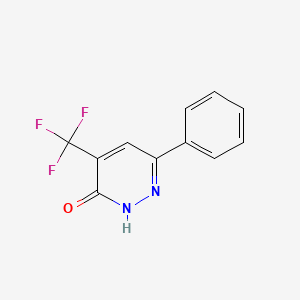

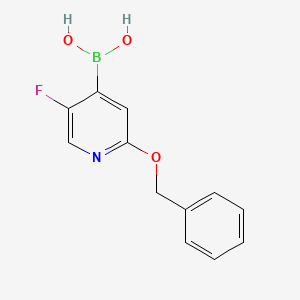

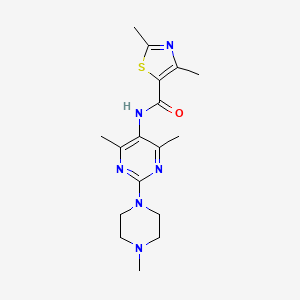

“(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid” is a compound with the molecular formula C12H14N2O2 . It is a solid under normal conditions .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m1/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.26 . It is a solid and should be stored at 4°C, protected from light . The boiling point is approximately 462.3±35.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

- Indole Derivatives as Anticancer Agents : Researchers have explored indole derivatives, including our compound of interest, for their potential in cancer therapy. These molecules exhibit cytotoxic effects on cancer cells by interfering with cell division, apoptosis pathways, and angiogenesis .

- Antimicrobial Properties : Indole derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Our compound may play a role in inhibiting microbial growth and biofilm formation .

- Neuroprotective Effects : Some indole derivatives, including our compound, exhibit neuroprotective properties. They may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival .

- Regulation of Metabolism : Indole derivatives may influence metabolic pathways, including glucose homeostasis, lipid metabolism, and insulin sensitivity .

- Auxin-Like Activity : Indole compounds often mimic the plant hormone auxin. Our compound could affect plant growth, root development, and tissue differentiation .

- Novel Synthetic Routes : Researchers explore innovative methods to synthesize indoles, including our compound. Developing efficient and sustainable synthetic routes is crucial for drug discovery .

Cancer Research and Treatment

Microbial Inhibition

Neurological Disorders

Metabolic Disorders

Plant Growth and Development

Chemical Synthesis and Methodology

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid , also known as ®-4-(INDOL-3-YL)-beta-HOMOALANINE Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific mode of action of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid Given the wide range of biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects such as modulation of immune response, inhibition of microbial growth, or regulation of cellular proliferation.

Result of Action

The molecular and cellular effects of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid Given the biological activities of indole derivatives , it can be inferred that the compound’s action could lead to various molecular and cellular effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Propiedades

IUPAC Name |

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVVFMLAHWNDJD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334366 | |

| Record name | (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid | |

CAS RN |

736131-01-4 | |

| Record name | (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)

![3-{[(4-fluoro-3-oxo-1-phenyl-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2444354.png)